

DCLK1-IN-4 ATP-binding site interaction

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Dclk1-IN-4

Cat. No.: S12842921

Get Quote

DCLK1 Kinase Domain & ATP-Binding Site

The following table summarizes the core structural features of the DCLK1 kinase domain that are relevant for inhibitor binding, as described in the literature [1] [2] [3]:

Feature	Description	Role/Functional Significance
Bi-Lobal Fold	Conserved protein kinase structure with N-terminal ATP-binding lobe and C-terminal substrate-binding lobe [1].	Provides the canonical scaffold for kinase activity.
Gly-rich Loop	Part of the N-terminal lobe; facilitates ATP positioning [1].	Critical for nucleotide binding.
DFG Motif	Tripeptide (Asp-Phe-Gly) at the beginning of the activation loop [1] [3].	Its conformation (DFG-in/out) is key for catalytic activity and inhibitor binding.
Catalytic Aspartate (D511)	A conserved aspartate residue [3].	Essential for catalyzing the transfer of phosphate from ATP to the substrate.
Lys-Glu Salt Bridge	Interaction associated with the active kinase conformation [1].	Stabilizes the active state of the kinase.

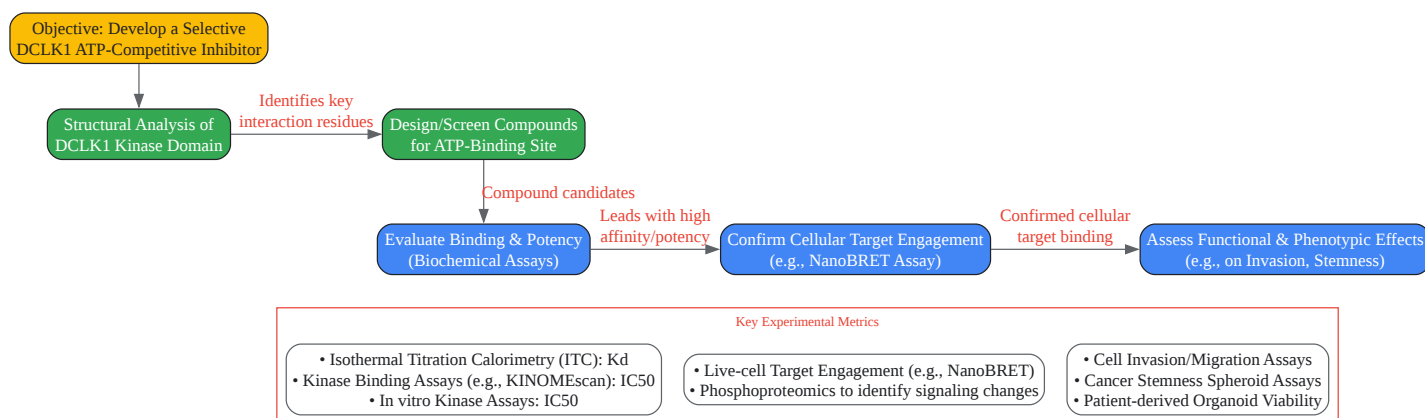
Feature	Description	Role/Functional Significance
Autoinhibitory Domain (AID)	C-terminal tail segment that functions as a pseudo-substrate [1] [2] [3].	Binds the ATP-binding site, occluding it and maintaining kinase autoinhibition.

Insights from a Related Chemical Probe: DCLK1-IN-1

While data on **DCLK1-IN-4** is unavailable, the development of a selective inhibitor **DCLK1-IN-1** offers valuable insights into strategies for targeting the DCLK1 ATP-binding site [4] [5].

- **Discovery and Selectivity:** DCLK1-IN-1 was developed through a structure-based design and chemoproteomic profiling campaign. A key finding was that a specific substituent on the inhibitor core (a trifluoroethyl group) was crucial for achieving selectivity against DCLK1 over other kinases, including the closely related ERK5 and BRD4 bromodomains [4].
- **Binding and Inhibition:** The compound was shown to bind recombinant DCLK1 with high affinity (**K_d = 109 nM** in isothermal titration calorimetry) and inhibit its kinase activity (**IC₅₀ = 57 nM** in a kinase assay). A cellular NanoBRET assay confirmed its ability to engage DCLK1 within live cells (**IC₅₀ = 279 nM**) [4] [5].

Based on the structural knowledge and the approach taken for DCLK1-IN-1, the diagram below illustrates the general logic for designing and evaluating ATP-competitive DCLK1 inhibitors.



[Click to download full resolution via product page](#)

Diagram illustrating the multi-step logic from structural analysis to functional validation for developing DCLK1 inhibitors.

Experimental Approaches for Characterization

The search results describe several methodologies used to characterize DCLK1 inhibitors and their effects, which would be applicable for studying **DCLK1-IN-4**.

- Biochemical Binding and Kinase Assays: **As used for DCLK1-IN-1, techniques like isothermal titration calorimetry (ITC)** provide the binding affinity (Kd), while **radioactive or luminescent kinase assays** measure the concentration at which the inhibitor reduces kinase activity by half (IC50) [4].
- Cellular Target Engagement: **The NanoBRET target engagement assay** is a key method for confirming that an inhibitor binds to DCLK1 inside live cells. This assay uses a DCLK1-NanoLuc fusion

protein and a cell-permeable tracer to quantify target occupancy in the presence of physiological ATP levels [4] [5].

- Phenotypic and Functional Assays: To understand the biological impact of inhibition, researchers use:
 - **3D Spheroid Cultures** and **Patient-derived Organoids** to model tumor growth and test inhibitor sensitivity [4].
 - **Boyden Chamber/Transwell Invasion Assays** to quantify the reduction in cell invasion upon DCLK1 inhibition [6].
 - **Gelatin Degradation (Invadopodia) Assays** to visualize and measure the loss of extracellular matrix degradation capability in cancer cells [6].
- In Silico and Structural Methods:
 - **Molecular Dynamics (MD) Simulations** are used to understand how mutations or inhibitors affect the molecular motions and stability of the DCLK1 kinase domain and its autoinhibitory tail [3].
 - **X-ray Crystallography** of the inhibitor bound to the DCLK1 kinase domain provides the atomic-level structural data essential for rational inhibitor design and optimization [4].

A Note on DCLK1's Regulatory Mechanism

A critical concept for inhibitor design is DCLK1's **auto-inhibition**. The C-terminal tail of DCLK1 acts as an **auto-inhibitory domain (AID)**, folding into the kinase active site and physically blocking ATP binding, much like a pseudo-substrate [1] [2] [3]. Certain cancer-associated mutations disrupt this AID, leading to constitutive kinase activation [3]. Therefore, effective ATP-competitive inhibitors like DCLK1-IN-1 (and presumably **DCLK1-IN-4**) must compete with and displace this AID to bind the kinase domain.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Mechanistic and evolutionary insights into isoform-specific ... [pmc.ncbi.nlm.nih.gov]
2. Structure-Guided Prediction of the Functional Impact ... [pmc.ncbi.nlm.nih.gov]
3. Molecular Mechanism of Mutational Disruption of DCLK1 ... [mdpi.com]

4. Discovery of a selective inhibitor of Doublecortin Like ... [pmc.ncbi.nlm.nih.gov]
5. Illuminating the Function of a Dark Kinase (DCLK1) with a ... [promegaconnections.com]
6. DCLK1-mediated regulation of invadopodia dynamics and ... [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [DCLK1-IN-4 ATP-binding site interaction]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12842921#dclk1-in-4-atp-binding-site-interaction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com